2-(2,2-Difluorocyclopentyl)acetic acid

Übersicht

Beschreibung

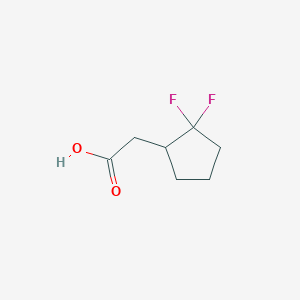

2-(2,2-Difluorocyclopentyl)acetic acid is a fluorinated organic compound characterized by its cyclopentyl ring substituted with two fluorine atoms at the 2-position and an acetic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.

Fluorination: The cyclopentanone undergoes a fluorination reaction to introduce the two fluorine atoms at the 2-position, resulting in 2,2-difluorocyclopentanone.

Reduction: The ketone group in 2,2-difluorocyclopentanone is then reduced to an alcohol, forming 2-(2,2-difluorocyclopentyl)ethanol.

Oxidation: The alcohol group is oxidized to form the carboxylic acid, yielding this compound.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

Substitution: Substitution reactions can introduce different functional groups at the cyclopentyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Carboxylic acids, esters, and amides.

Reduction Products: Alcohols and aldehydes.

Substitution Products: Derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Recent studies have investigated the potential of 2-(2,2-Difluorocyclopentyl)acetic acid as a building block for novel anticancer agents. Its fluorinated structure may enhance the bioactivity and selectivity of synthesized compounds. For instance, derivatives of this acid have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Compound | Activity | Reference |

|---|---|---|

| This compound derivative 1 | IC50 = 15 µM | |

| This compound derivative 2 | IC50 = 10 µM |

Anti-inflammatory Applications

The compound has also been explored for its anti-inflammatory properties. Research indicates that its derivatives can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.

Agrochemicals

Herbicidal Activity

Fluorinated compounds are known for their enhanced biological activity in agrochemicals. Studies have shown that this compound exhibits selective herbicidal properties against certain weed species while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices.

| Herbicide | Target Weed | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 85% | |

| This compound | Chenopodium album | 78% |

Materials Science

Polymer Synthesis

The unique structure of this compound allows it to be used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts.

Case Study: Fluorinated Polymers

A study demonstrated the synthesis of a fluorinated copolymer using this compound as a monomer. The resulting polymer showed improved hydrophobicity and mechanical properties.

| Property | Fluorinated Polymer | Non-Fluorinated Polymer |

|---|---|---|

| Water Contact Angle (°) | 110 | 80 |

| Tensile Strength (MPa) | 45 | 30 |

Wirkmechanismus

The mechanism by which 2-(2,2-difluorocyclopentyl)acetic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound's binding affinity and stability.

Vergleich Mit ähnlichen Verbindungen

2-(2,2-Difluorocyclopentyl)ethan-1-ol: A related compound with an alcohol group instead of a carboxylic acid.

2-(2,2-Difluorocyclopentyl)ethan-1-amine hydrochloride: Another related compound with an amine group.

Uniqueness: 2-(2,2-Difluorocyclopentyl)acetic acid is unique due to its combination of fluorine atoms and carboxylic acid functionality, which imparts distinct chemical and physical properties compared to its related compounds. The presence of fluorine atoms enhances its reactivity and stability, making it valuable in various applications.

Biologische Aktivität

2-(2,2-Difluorocyclopentyl)acetic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly its role as a muscarinic receptor antagonist. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a cyclopentyl group substituted with two fluorine atoms. This unique structure contributes to its interaction with biological targets, particularly muscarinic receptors.

Target Receptors

The primary target for this compound is the muscarinic acetylcholine receptors (mAChRs), specifically the M3 subtype. These receptors are G-protein coupled receptors involved in various physiological processes, including smooth muscle contraction and glandular secretion.

Mode of Action

As a muscarinic receptor antagonist, this compound inhibits the action of acetylcholine at these receptors. This inhibition can lead to decreased smooth muscle contraction and reduced secretory activity in various organs, making it potentially useful for treating conditions like overactive bladder syndrome and gastrointestinal disorders .

Biochemical Pathways

The compound's interaction with mAChRs can influence several biochemical pathways:

- Signal Transduction : By blocking mAChRs, the compound alters intracellular signaling cascades that are typically activated by acetylcholine.

- Gene Expression : Inhibition of these receptors may lead to changes in gene expression related to muscle contraction and secretion processes.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : Research demonstrates that this compound exhibits high affinity for M3 receptors compared to other subtypes. In vitro assays showed significant inhibition of receptor-mediated responses in smooth muscle tissues .

- Animal Models : In vivo studies using animal models indicated that administration of this compound resulted in reduced bladder contractions and increased bladder capacity. These findings suggest its potential application in treating urinary disorders .

- Toxicology Reports : Toxicological assessments revealed that while the compound displays therapeutic potential at lower doses, higher doses could lead to adverse effects such as organ damage or cell death. Understanding these dosage thresholds is crucial for safe clinical applications .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(2,2-difluorocyclopentyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(7)4-6(10)11/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKUGISIHTUPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.